![molecular formula C7H10N4O B2758256 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide CAS No. 1246041-84-8](/img/structure/B2758256.png)

1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

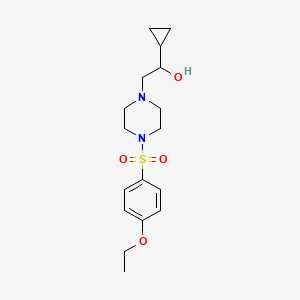

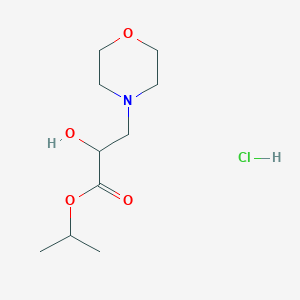

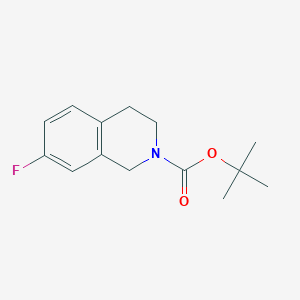

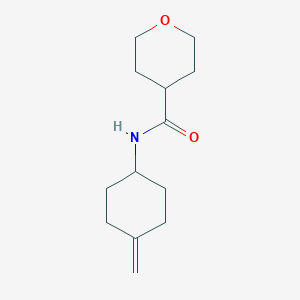

1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide is a chemical compound that can be synthesized from histamine dihydrochloride and polyformaldehyde . It has been reported in the literature that it can be used to prepare Xa factor inhibitors and CDK inhibitors .

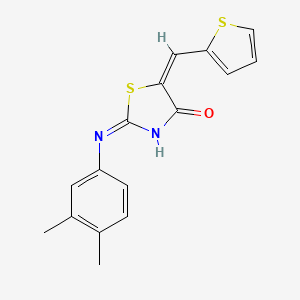

Synthesis Analysis

The synthesis of 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide can be achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Molecular Structure Analysis

The molecular structure of 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications

Carcinogenic Substance Studies

Heterocyclic amines (HCAs) like "1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide" are evaluated for their presence in cooked foods and their potential carcinogenic effects. Research indicates that humans are continuously exposed to these compounds through diet. Studies on healthy volunteers consuming normal diets have detected HCAs in urine samples, highlighting ongoing exposure to these potential carcinogens (Wakabayashi et al., 1993). Further, the mutational fingerprints of similar HCAs in experimental animals provide insights into their carcinogenic mechanisms and potential risk to humans (Nagao et al., 1996).

Medical Treatment Applications

HCAs and related compounds have been explored for their therapeutic potential in various medical conditions. For example, studies on imidazole carboxamide (DTIC) have shown its application in treating melanoma, where it is used in vascular isolation and hyperthermic perfusion treatments. Despite the high doses used, local toxicity on muscles, nerves, skin, and arteries was conspicuously absent, indicating its safety for such procedures (Didolkar et al., 1986). Additionally, research into the administration of AR-L 115 BS, a compound related to "1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide," has shown hemodynamic benefits in patients with coronary artery disease, demonstrating vasodilating and positive inotropic effects without increasing oxygen consumption, thus recommending its use in certain patient populations (Weikl et al., 1981).

Mechanism of Action

Target of Action

Imidazopyridines, a group to which this compound belongs, are known to interact with various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Mode of Action

Imidazopyridines are generally known to influence many cellular pathways . They can act as GABA A receptor positive allosteric modulators , which can enhance the effect of the neurotransmitter GABA, leading to increased inhibitory effects within the nervous system.

Biochemical Pathways

Imidazopyridines have been found to affect numerous biochemical pathways. For instance, they can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to the transcription of DNA, cytokine production, and cell survival.

Result of Action

Imidazopyridines are known to have significant medicinal potential, with effects observed in the central nervous system, digestive system, cancer, inflammation, and more .

properties

IUPAC Name |

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-7(12)5-1-4-6(2-9-5)11-3-10-4/h3,5,9H,1-2H2,(H2,8,12)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHMCXYXGDYUJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1N=CN2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2758173.png)

![1'-(2-chloro-4-fluorobenzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2758175.png)

![Diethyl [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B2758180.png)

![1-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2758183.png)

![Tert-butyl 2-[3-(methylamino)oxolan-3-yl]acetate](/img/structure/B2758186.png)